Cas no 921558-75-0 (N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide)
N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- 921558-75-0
- F2202-0689
- N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- AKOS024628224
- N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
-
- Inchi: 1S/C20H18ClN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26)
- InChI Key: HZXRRSDGKZHOKG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(CC1=CSC(=N1)NC(C1C=C(C=C(C=1)OC)OC)=O)=O
Computed Properties
- Exact Mass: 431.0706549g/mol
- Monoisotopic Mass: 431.0706549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 118Ų
N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0689-2μmol |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-5μmol |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-10μmol |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-20μmol |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-1mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-2mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-3mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-4mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-5mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0689-10mg |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
921558-75-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Comprehensive Overview of N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 921558-75-0)
N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, with the CAS number 921558-75-0, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of both 3,5-dimethoxybenzamide and 3-chlorophenyl moieties in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown increasing interest in thiazole-based compounds due to their potential therapeutic applications. Researchers are particularly intrigued by the N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide structure, as it combines multiple pharmacophores that could interact with various biological targets. This compound's unique molecular architecture suggests possible applications in addressing inflammatory pathways or metabolic disorders, topics that are currently trending in biomedical discussions.
The synthesis of CAS 921558-75-0 involves multi-step organic reactions, with careful attention to the introduction of the carbamoylmethyl group and the dimethoxybenzamide moiety. These structural features are critical for the compound's potential bioactivity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification are typically employed to characterize and validate the purity of this compound, ensuring its suitability for research purposes.
From a drug development perspective, the thiazol-2-yl core in N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is particularly noteworthy. This heterocyclic system is frequently found in FDA-approved drugs, highlighting its pharmaceutical relevance. The compound's lipophilicity and molecular weight fall within ranges that are generally favorable for drug-like properties, making it an interesting subject for structure-activity relationship (SAR) studies.
Current research trends indicate growing interest in small molecule modulators of biological targets, and 921558-75-0 fits well within this category. Its potential interactions with enzyme active sites or receptor binding domains could be explored using computational methods like molecular docking, which has become increasingly popular among researchers seeking to optimize lead compounds. The combination of chlorophenyl and dimethoxybenzamide groups in this molecule may offer unique binding characteristics worth investigating.
Quality control is paramount when working with specialized compounds like N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. Reputable suppliers typically provide comprehensive analytical data, including chromatographic purity reports and spectroscopic characterization, to ensure researchers receive material of consistent quality. These quality assurance measures are particularly important for studies aiming to reproduce published results or establish new biological correlations.
The future research directions for CAS 921558-75-0 may include exploring its potential as a chemical probe for biological studies or as a starting point for medicinal chemistry optimization campaigns. With the increasing emphasis on targeted therapies and precision medicine, compounds with well-defined structures like this one may play important roles in advancing our understanding of disease mechanisms and developing novel treatment strategies.
In conclusion, N-(4-{(3-chlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide represents an interesting case study in modern medicinal chemistry. Its structural features combine elements known to confer biological activity, while its synthetic accessibility makes it practical for research applications. As the scientific community continues to explore new chemical entities for therapeutic potential, compounds like 921558-75-0 will likely remain valuable tools for both basic research and applied drug discovery efforts.
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